molecular formula C12H12N2 B6337728 5,6'-Dimethyl-2,2'-bipyridine CAS No. 245678-74-4

5,6'-Dimethyl-2,2'-bipyridine

Cat. No.: B6337728
CAS No.: 245678-74-4
M. Wt: 184.24 g/mol
InChI Key: UZQWGNYSJZOTNB-UHFFFAOYSA-N
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Description

5,6’-Dimethyl-2,2’-bipyridine is an organic compound with the molecular formula C12H12N2. It is a derivative of bipyridine, where two methyl groups are attached to the 5 and 6 positions of the pyridine rings. This compound is widely used as a ligand in coordination chemistry and has applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6’-Dimethyl-2,2’-bipyridine typically involves the homocoupling of 6-bromopicoline. This reaction is catalyzed by transition metals such as palladium or nickel. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of 5,6’-Dimethyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the reaction. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

5,6’-Dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6’-Dimethyl-2,2’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6’-Dimethyl-2,2’-bipyridine primarily involves its ability to act as a chelating ligand. It binds to metal ions through its nitrogen atoms, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The molecular targets and pathways involved depend on the specific metal ion and the type of reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6’-Dimethyl-2,2’-bipyridine is unique due to the specific positioning of the methyl groups, which influences its electronic properties and steric effects. This positioning can affect the stability and reactivity of the metal complexes it forms, making it distinct from other dimethyl-substituted bipyridines .

Properties

IUPAC Name

2-methyl-6-(5-methylpyridin-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-6-7-11(13-8-9)12-5-3-4-10(2)14-12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQWGNYSJZOTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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